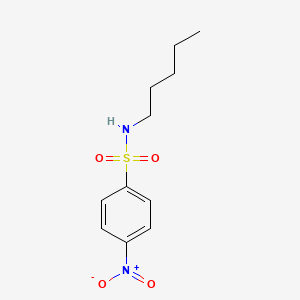
4-nitro-N-pentylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-nitro-N-pentylbenzenesulfonamide is an organic compound with the molecular formula C11H16N2O4S It is characterized by a nitro group (-NO2) attached to a benzene ring, which is further substituted with a pentyl group and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-pentylbenzenesulfonamide typically involves the nitration of N-pentylbenzenesulfonamide. The process can be summarized as follows:
Nitration Reaction: N-pentylbenzenesulfonamide is treated with a nitrating agent, such as a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), under controlled temperature conditions. The reaction introduces a nitro group into the benzene ring, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
4-nitro-N-pentylbenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Reduction: 4-amino-N-pentylbenzenesulfonamide.
Substitution: Products vary based on the nucleophile used in the reaction.
科学的研究の応用
4-nitro-N-pentylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-nitro-N-pentylbenzenesulfonamide depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential bacterial enzymes or cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can damage bacterial DNA or proteins.
類似化合物との比較
Similar Compounds
4-nitrobenzenesulfonamide: Lacks the pentyl group, making it less hydrophobic and potentially altering its biological activity.
N-pentylbenzenesulfonamide: Lacks the nitro group, which may reduce its reactivity and potential biological effects.
Uniqueness
4-nitro-N-pentylbenzenesulfonamide is unique due to the presence of both a nitro group and a pentyl group on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and potential for specific biological interactions, making it a valuable compound for various research applications.
特性
CAS番号 |
52374-23-9 |
|---|---|
分子式 |
C11H16N2O4S |
分子量 |
272.32 g/mol |
IUPAC名 |
4-nitro-N-pentylbenzenesulfonamide |
InChI |
InChI=1S/C11H16N2O4S/c1-2-3-4-9-12-18(16,17)11-7-5-10(6-8-11)13(14)15/h5-8,12H,2-4,9H2,1H3 |
InChIキー |
TVJYDRAYQRPCIP-UHFFFAOYSA-N |
正規SMILES |
CCCCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


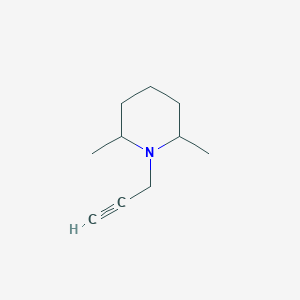
![1-{[2-(4-Morpholinyl)ethyl]amino}-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007924.png)
![7,8-dimethoxybenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B12007927.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12007931.png)
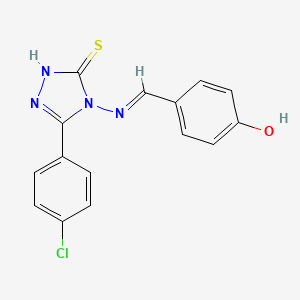
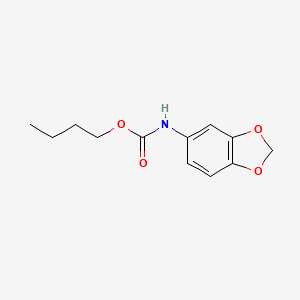
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12007957.png)
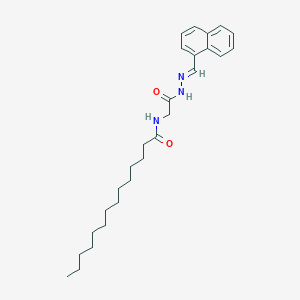
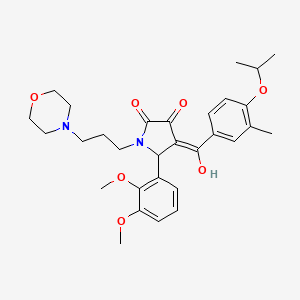
![6-Methyl-2-(2-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12007975.png)
![1-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007977.png)
![Ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12007992.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide](/img/structure/B12007995.png)

